molecular formula C8H6ClNO4 B8607594 3-chloro-5-nitrophenylacetic acid

3-chloro-5-nitrophenylacetic acid

Cat. No.: B8607594
M. Wt: 215.59 g/mol
InChI Key: AZCWGQHCDKJZRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-5-nitrophenylacetic acid is an organic compound characterized by the presence of a chloro group at the 3rd position and a nitro group at the 5th position on a phenyl ring, with an acetic acid moiety attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-nitrophenylacetic acid typically involves the nitration of 3-chlorophenylacetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5th position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to optimize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-chloro-5-nitrophenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: (3-Chloro-5-aminophenyl)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

3-chloro-5-nitrophenylacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-5-nitrophenylacetic acid depends on its specific application. For instance, if used as an antimicrobial agent, it may exert its effects by disrupting bacterial cell walls or interfering with essential metabolic pathways. The molecular targets and pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

  • (3-Chloro-4-nitrophenyl)acetic acid
  • (2-Chloro-5-nitrophenyl)acetic acid
  • (3-Bromo-5-nitrophenyl)acetic acid

Comparison: 3-chloro-5-nitrophenylacetic acid is unique due to the specific positioning of the chloro and nitro groups, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical behaviors and biological effects, making it a compound of particular interest for targeted applications .

Properties

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

IUPAC Name

2-(3-chloro-5-nitrophenyl)acetic acid

InChI

InChI=1S/C8H6ClNO4/c9-6-1-5(3-8(11)12)2-7(4-6)10(13)14/h1-2,4H,3H2,(H,11,12)

InChI Key

AZCWGQHCDKJZRE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Cl)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (3-Chloro-5-nitro-phenyl)-acetic acid methyl ester (327, 920 mg, 4.0 mmol) in 20 mL of MeOH was added a solution of NaOH (EM, 1.6 g, 40 mmol) in 10 mL of H2O. The mixture was stirred for 2 h. MeOH was removed under reduced pressure, and the mixture was diluted with water, brought to pH 2 with con. HCl. The mixture was extracted 3× with EtOAc (50 mL). The organic layers were washed twice with a brine solution (50 mL), dried over Na2SO4. Removal of the solvent gave 810 mg (94%) of product.
Quantity
920 mg
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
94%

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